盐酸 1-氨基-3-(3,4-二甲氧基苯基)-2-甲基丙烷-2-醇

描述

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include information on the compound’s reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity) .科学研究应用

粘度研究:已经对相关化合物的(包括盐酸 2-氨基-2-甲基丙烷-1-醇)水溶液的运动粘度进行了研究。这些研究对于了解物理性质和在不同环境中的应用至关重要 (Chenlo、Moreira、Pereira 和 Vázquez,2002)。

合成和药理学研究:已经探索了致幻剂类似物的合成研究,其中包括该化合物的核心化学结构的变化。这些研究有助于理解化学合成途径和潜在的药理活性 (Coutts 和 Malicky,1973)。

热解和稳定性分析:已经对与本化合物相关的精神活性物质(例如盐酸 2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮)的热解进行了研究。这项研究对于了解这些化合物在各种条件下的稳定性至关重要 (Texter 等人,2018)。

生物活性和抗氧化性能:已经对相关化合物的抗氧化和膜稳定性能(例如盐酸 1-(4-取代苯基)-2H-(苯基)-3-氨基丙烷-1-醇)进行了研究。这项研究阐明了这些化合物的生物活性和潜在治疗应用 (Malakyan 等人,2011)。

抗菌活性研究:已经报道了与本化合物密切相关的叔氨基链醇盐酸盐的合成和抗菌活性评估。这项研究有助于开发新的抗菌剂 (Isakhanyan 等人,2014)。

晶体学和光谱研究:已经对卡西酮衍生物(包括与目标化合物在结构上相似的衍生物)进行晶体学和光谱表征。这些研究对于了解这些化合物的结构和化学性质非常重要 (Kuś 等人,2016)。

作用机制

Target of Action

The primary target of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride is the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in regulating mood and are often the focus of antidepressant therapies .

Mode of Action

This compound likely functions as a monoamine oxidase (MAO) inhibitor . MAO inhibitors work by binding to monoamine oxidase, preventing the breakdown of serotonin, dopamine, and norepinephrine . This action elevates their levels in nerve endings, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .

Biochemical Pathways

The affected biochemical pathway is the monoaminergic system , which includes the noradrenergic, dopaminergic, and serotonergic systems . By inhibiting the breakdown of monoamine neurotransmitters, this compound can enhance the signaling of these pathways, potentially alleviating symptoms of depression .

Result of Action

The result of the compound’s action is an increase in the levels of monoamine neurotransmitters in the central nervous system . This can lead to an improvement in mood and a reduction in the symptoms of depression .

安全和危害

属性

IUPAC Name |

1-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHGLQHFVKEBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride | |

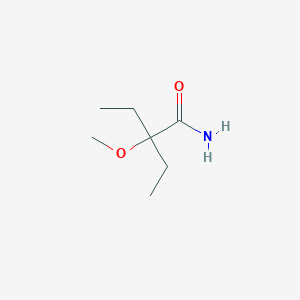

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)